3,4,5-trimethoxy-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide
CAS No.: 1020488-56-5
Cat. No.: VC8193608
Molecular Formula: C23H22N4O4S
Molecular Weight: 450.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020488-56-5 |
|---|---|
| Molecular Formula | C23H22N4O4S |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | 3,4,5-trimethoxy-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C23H22N4O4S/c1-14-10-20(25-22(28)16-11-18(29-2)21(31-4)19(12-16)30-3)27(26-14)23-24-17(13-32-23)15-8-6-5-7-9-15/h5-13H,1-4H3,(H,25,28) |
| Standard InChI Key | CXMWVPFIJMBVQG-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=NC(=CS3)C4=CC=CC=C4 |
| Canonical SMILES | CC1=NN(C(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=NC(=CS3)C4=CC=CC=C4 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a central benzamide scaffold (C12H13NO4) with methoxy substituents at the 3rd, 4th, and 5th positions. This trimethoxybenzamide group is linked via an amide bond to a pyrazole ring, which is further substituted with a methyl group at the 3rd position and a 4-phenylthiazole moiety at the 1st position. The phenylthiazole component introduces aromatic and sulfur-containing heterocyclic characteristics, potentially enhancing binding affinity through π-π stacking and hydrogen bonding .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C26H25N5O4S |
| Molecular Weight | 527.58 g/mol |
| logP (Predicted) | 3.8 ± 0.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 110.8 Ų |
Derived from analogs in PubChem and ChemDiv entries .
Spectroscopic and Computational Data
The InChIKey for related trimethoxybenzamide derivatives (e.g., KIJONUZKSVXDFX-UHFFFAOYSA-N ) suggests a stable conformation due to intramolecular hydrogen bonding between the amide group and thiazole nitrogen. Density functional theory (DFT) simulations of analogous structures predict a planar configuration for the benzamide-thiazole system, favoring interactions with hydrophobic protein pockets . Nuclear magnetic resonance (NMR) data for similar compounds indicate distinct proton environments for methoxy (-OCH3) groups at δ 3.8–4.0 ppm and aromatic protons in the thiazole ring at δ 7.2–8.1 ppm .
Synthetic Pathways and Optimization
Key Synthetic Routes
The synthesis of this compound likely involves a multi-step approach:
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Formation of Trimethoxybenzoyl Chloride: 3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride to generate the acyl chloride intermediate.
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Pyrazole-Thiazole Coupling: A Suzuki-Miyaura coupling between 4-phenylthiazol-2-ylboronic acid and 3-methyl-5-amino-1H-pyrazole forms the substituted pyrazole core.
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Amide Bond Formation: The acyl chloride reacts with the pyrazole-thiazole amine under Schotten-Baumann conditions to yield the final product .
Biological Activity and Mechanism
Anticancer Activity
Pyrazole-thiazole derivatives exhibit cytotoxicity via tubulin polymerization inhibition. Analogue 23 (IC50 = 5.71 μM against MCF-7 cells) highlights the importance of electron-withdrawing substituents (e.g., Cl, F) for apoptosis induction . The methyl group at the pyrazole 3rd position in the target compound may reduce metabolic degradation, prolonging half-life in vivo .
Table 2: Predicted Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| Caco-2 Permeability | 12.5 × 10⁻⁶ cm/s |
| Plasma Protein Binding | 89.2% |
| Hepatic Clearance | Moderate |
| Oral Bioavailability | 38% |
Estimated using SwissADME and analog data .
Comparative Analysis with Structural Analogs
Activity Trends in Thiazole-Pyrazole Hybrids
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Electron-Withdrawing Groups: Para-halogen substitutions on phenyl rings enhance anticonvulsant ED50 values by 2–3× compared to methoxy groups .
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Methoxy Positioning: 3,4,5-Trimethoxy configurations improve solubility (logS = -4.1) versus mono-methoxy analogs (logS = -5.3) .
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Steric Effects: Methyl groups at pyrazole 3rd position reduce CYP3A4-mediated metabolism by 40% in murine models .
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